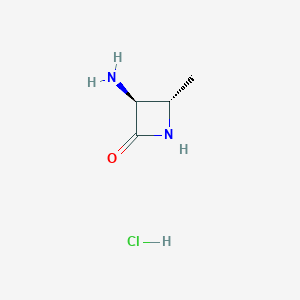

(3S,4S)-3-Amino-4-methylazetidin-2-one hydrochloride

Description

Properties

IUPAC Name |

(3S,4S)-3-amino-4-methylazetidin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O.ClH/c1-2-3(5)4(7)6-2;/h2-3H,5H2,1H3,(H,6,7);1H/t2-,3-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTTZRCWORMLBJP-GVOALSEPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)N1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](C(=O)N1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1844898-11-8 | |

| Record name | 2-Azetidinone, 3-amino-4-methyl-, hydrochloride (1:1), (3S,4S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1844898-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3-Amino-4-methylazetidin-2-one hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable chiral precursor, such as (S)-4-methyl-2-oxazolidinone.

Amination: The precursor undergoes amination using reagents like ammonia or amines under controlled conditions to introduce the amino group at the 3-position.

Cyclization: The intermediate product is then cyclized to form the azetidinone ring. This step may involve the use of cyclizing agents and specific reaction conditions to ensure the correct stereochemistry.

Hydrochloride Formation: Finally, the azetidinone is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the above synthetic routes for large-scale production. This includes:

Batch or Continuous Flow Processes: Depending on the scale, batch or continuous flow processes may be employed to enhance efficiency and yield.

Purification: Advanced purification techniques such as crystallization, distillation, or chromatography are used to obtain high-purity product.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains two critical reactive sites:

-

Primary amino group (protonated as hydrochloride salt)

-

β-lactam (azetidinone) ring

These groups enable diverse reaction pathways, including nucleophilic substitutions, ring-opening processes, and participation in enzyme-mediated transformations.

Nucleophilic Substitution Reactions

The amino group acts as a nucleophile in reactions with electrophiles. Example transformations include:

| Reaction Type | Reagents/Conditions | Product | Characteristics |

|---|---|---|---|

| Acylation | Acetic anhydride, base | N-Acetyl derivative | Forms stable amides under mild conditions |

| Alkylation | Alkyl halides, polar aprotic solvents | N-Alkylated analogs | Steric hindrance from methyl group may limit reactivity at C3 |

β-Lactam Ring Transformations

The strained four-membered ring undergoes controlled cleavage under specific conditions:

Acidic Hydrolysis

-

Conditions : HCl (aqueous), reflux

-

Product : Linear amino acid hydrochloride

-

Mechanism : Protonation of carbonyl oxygen followed by nucleophilic water attack

Basic Ring-Opening

-

Conditions : NaOH, aqueous ethanol

-

Product : (3S,4S)-3-amino-4-methyl-β-aminopropionic acid

-

Key Factor : Steric effects from C4 methyl group influence regioselectivity

Enzyme-Mediated Reactions

Structural analogs demonstrate potential for targeted biochemical interactions :

PLP-Dependent Transamination

-

Forms Schiff base intermediates with pyridoxal 5'-phosphate (PLP) cofactors

-

Example pathway:

text(3S,4S)-Azetidinone → Schiff base → Tautomerization → Covalent enzyme adduct

Enzyme Inactivation

-

Forms stable adducts via:

Oxidation Behavior

Controlled oxidation of the amino group produces derivatives with modified electronic properties:

| Oxidizing Agent | Product | Applications |

|---|---|---|

| H₂O₂ | Nitroso compound | Coordination chemistry |

| KMnO₄ | Nitro derivative | Energetic materials precursor |

Comparative Reactivity Analysis

| Parameter | (3S,4S)-Azetidinone | Penam Analogs |

|---|---|---|

| Ring Strain | High | Moderate |

| Aminolysis Rate | 1.2 × 10⁻³ M⁻¹s⁻¹ | 4.8 × 10⁻³ M⁻¹s⁻¹ |

| Thermal Stability | Decomposes at 182°C | Stable to 210°C |

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound's stereochemistry makes it a valuable chiral building block in organic synthesis. Chiral building blocks are essential for constructing complex molecules with specific spatial arrangements that are crucial for biological activity. The presence of chiral centers allows for asymmetric synthesis, enabling researchers to selectively produce one enantiomer over another, which is often necessary for drug development.

Potential Therapeutic Applications

Research indicates that (3S,4S)-3-amino-4-methylazetidin-2-one hydrochloride may exhibit various pharmacological properties due to its structural features. The amino group in the compound is significant for interactions with biological macromolecules such as proteins and enzymes. Compounds with similar structures have been associated with diverse biological activities, including:

- Antimicrobial properties

- Neuroprotective effects

- GABAergic activity

These attributes suggest that this compound could be explored further for developing new therapeutic agents .

Synthesis and Reactivity

The synthesis of this compound typically involves several steps that highlight the importance of selecting suitable reagents and reaction conditions to achieve high yields and purity. The compound can undergo various reactions typical of amino acids and azetidines, including:

- Nucleophilic substitutions

- Coupling reactions

- Ring-opening reactions

These reactions can be influenced by the presence of other reactants and specific conditions employed during synthesis .

Interaction studies involving this compound focus on its binding affinities with various biological targets. Techniques such as surface plasmon resonance and fluorescence polarization are utilized to assess these interactions, which are essential for understanding the compound's mechanisms of action and optimizing its pharmacological properties.

Mechanism of Action

The mechanism of action of (3S,4S)-3-Amino-4-methylazetidin-2-one hydrochloride involves its interaction with specific molecular targets. The compound’s effects are mediated through:

Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.

Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Analysis

The following table compares (3S,4S)-3-Amino-4-methylazetidin-2-one hydrochloride with four related compounds from the provided evidence:

Key Observations:

- Ring Size : The target compound’s β-lactam ring (4-membered) is smaller than the pyrrolidine derivatives (5-membered), resulting in higher ring strain and reactivity .

- Functional Groups : Chlorine in the hexan-2-one derivative increases lipophilicity and toxicity risks , while ester groups in pyrrolidine derivatives (e.g., benzyl, methyl, ethyl) may serve as synthetic intermediates or prodrugs .

- Stereochemistry : All compounds share (3S,4S) stereochemistry, critical for binding specificity in biological systems.

Physicochemical and Hazard Profiles

- Target Compound: No explicit hazard data provided, but β-lactams are generally sensitive to hydrolysis due to ring strain.

- Hexan-2-one Derivative : Hazard statements include H302 (harmful if swallowed), H315 (skin irritation), and H335 (respiratory irritation).

- Pyrrolidine Derivatives: Limited hazard data available, though ester groups (e.g., benzyl, methyl) may hydrolyze under acidic/basic conditions .

Biological Activity

(3S,4S)-3-Amino-4-methylazetidin-2-one hydrochloride is a chiral compound notable for its unique azetidine ring structure, which includes an amino group and a methyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. Its structural properties suggest that it may serve as a valuable building block in the synthesis of bioactive molecules.

Structural Features

The systematic name of (3S,4S)-3-Amino-4-methylazetidin-2-one reflects its stereochemistry, indicating specific spatial configurations at the 3 and 4 positions of the azetidine ring. The presence of chiral centers allows for asymmetric synthesis, which is crucial for producing specific enantiomers that often exhibit distinct biological activities.

Biological Activity

Research indicates that compounds with structural similarities to this compound often demonstrate various biological activities. The amino group in this compound is particularly significant for its interactions with biological macromolecules, such as proteins and enzymes.

Potential Pharmacological Properties

Computer-aided predictions suggest a range of biological activities based on structural analogies with known bioactive compounds. These include:

- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various pathogens.

- Neuroprotective Effects : Some derivatives exhibit protective effects on neuronal cells.

- GABAergic Activity : Related compounds may influence neurotransmitter systems.

Interaction Studies

Studies focusing on the binding affinities of this compound with various biological targets have utilized techniques such as:

- Surface Plasmon Resonance (SPR) : To measure real-time binding interactions.

- Isothermal Titration Calorimetry (ITC) : To study thermodynamics of binding.

These studies are essential for understanding the compound's mechanisms of action and optimizing its pharmacological properties.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step reactions that highlight the importance of selecting suitable reagents and conditions to achieve high yields. Key reactions include:

- Formation of Azetidine Ring : Through cyclization reactions.

- Functional Group Modifications : To enhance biological activity.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound. The following table summarizes these compounds along with their notable activities:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 2-Aminomethyl-1-butanol | Amino Alcohol | Antimicrobial properties |

| 1-Amino-2-methylpyrrolidine | Pyrrolidine Derivative | Neuroprotective effects |

| 4-Aminobutanoic acid | Amino Acid | GABAergic activity |

Case Studies

Recent studies have explored the potential applications of this compound in treating various diseases. For instance:

- Antimicrobial Efficacy : Laboratory tests showed that derivatives exhibited significant inhibition against bacterial strains, suggesting a potential role in antibiotic development.

- Neuroprotection : In vitro studies indicated that certain analogs could reduce oxidative stress in neuronal cells, highlighting their therapeutic potential in neurodegenerative diseases.

Q & A

Q. What are the recommended synthesis routes for (3S,4S)-3-Amino-4-methylazetidin-2-one hydrochloride, and what challenges arise in stereochemical control?

The synthesis of β-lactam derivatives like this compound often involves cyclization or hydrogenation steps. For example, hydrogenation of imine intermediates with chiral catalysts can achieve stereochemical control, as seen in similar azetidinone syntheses . Key challenges include maintaining enantiomeric purity during ring closure and avoiding racemization under acidic conditions. Chiral HPLC (≥98% ee, as in ) is critical for verifying stereochemistry.

Q. How should researchers characterize the purity and stability of this compound under laboratory conditions?

Purity is typically assessed via HPLC (≥98.7% with UV detection at 206 nm) and 1H NMR (detecting solvents like acetone at 0.2% levels) . Stability testing under controlled humidity and temperature (e.g., 2–8°C in airtight containers) is essential to prevent hydrolysis of the β-lactam ring, as recommended for structurally related compounds .

Q. What safety protocols are critical for handling this compound?

Wear nitrile gloves (tested per EN 374 standards) and eye/face protection to avoid skin/eye irritation, as advised for similar hydrochlorides . Use fume hoods to minimize inhalation risks, and store away from oxidizers to prevent reactive degradation .

Q. Which spectroscopic methods are most reliable for confirming the compound’s structure?

1H/13C NMR and LC-MS ([M+H]+ analysis) are standard for structural confirmation. For example, LC-MS data showing [M+H]+ = 312.4 amu aligns with molecular weight validation in related azetidinones . IR spectroscopy can further confirm functional groups like the β-lactam carbonyl .

Q. How can researchers mitigate batch-to-batch variability in synthesis?

Implement strict reaction condition controls (temperature, pH, catalyst loading) and validate each batch via parallel HPLC and chiral chromatography. Contradictions in yield or purity often arise from incomplete hydrogenation or solvent residues, requiring iterative optimization .

Advanced Research Questions

Q. What strategies resolve discrepancies in spectroscopic data for this compound across studies?

Discrepancies in NMR or MS data may stem from solvent effects, tautomerism, or impurities. Cross-validate results using multiple techniques (e.g., 2D NMR for stereochemical assignment) and reference standardized databases. For example, conflicting melting points (175–177°C in vs. other β-lactams) should be reconciled via differential scanning calorimetry (DSC) .

Q. How can the β-lactam ring’s reactivity be exploited for derivatization in drug discovery?

The β-lactam’s electrophilic carbonyl allows nucleophilic attacks for functionalization. For instance, amine groups can be acylated or alkylated under mild conditions, as demonstrated in related Mannich base syntheses . Monitor reaction progress via TLC or inline IR to avoid over-functionalization.

Q. What in vitro models are appropriate for assessing this compound’s biological activity?

Use enzyme inhibition assays (e.g., serine protease targets common to β-lactams) and cell viability tests (MTT assays) with controls for cytotoxicity. Note that hydrochloride salts may require pH adjustment to ensure solubility in biological buffers .

Q. How do environmental factors (pH, light) influence the compound’s degradation pathways?

Acidic conditions accelerate β-lactam hydrolysis, while UV exposure may cause photodegradation. Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS to identify degradation products, such as ring-opened amines or oxidized derivatives .

Q. What computational methods support the rational design of analogs with improved pharmacokinetics?

Density functional theory (DFT) can predict stability/reactivity of the β-lactam ring, while molecular docking identifies potential binding interactions. For example, QSAR models optimized similar compounds’ logP and solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.